3-(4-Chloro-phenyl)-butylamine
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Overview
Description
3-(4-Chloro-phenyl)-butylamine is an organic compound with the molecular formula C10H14ClN It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butane chain, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-butylamine can be achieved through several methods. One common approach involves the reduction of 3-(4-Chlorophenyl)butan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process can be carried out using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-phenyl)-butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 3-(4-Nitrophenyl)butan-1-amine
Reduction: 3-(4-Chlorophenyl)butane
Substitution: 3-(4-Substituted phenyl)butan-1-amine
Scientific Research Applications
3-(4-Chloro-phenyl)-butylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)butan-1-amine
- 3-(4-Fluorophenyl)butan-1-amine
- 3-(4-Methylphenyl)butan-1-amine
Comparison: 3-(4-Chloro-phenyl)-butylamine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
PAJFYLMVTXJVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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